molecular formula C26H30N2O5S B5990060 ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

Cat. No.: B5990060
M. Wt: 482.6 g/mol
InChI Key: KKGYAPHPSKERTH-OWJZXNPYSA-N
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Description

The compound ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE (hereafter referred to as Compound A) is a thiophene-derived molecule featuring a conjugated dihydrothiophene core. Key structural elements include:

  • A (5Z)-benzylidene group substituted with a diethylamino moiety at the 4-position and a methoxy group at the 2-position.
  • A 4-oxo-4,5-dihydrothiophene ring with a 4-methoxyphenylamino substituent at the 2-position.
  • An ethyl carboxylate ester at the 3-position.

Properties

IUPAC Name

ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-4-hydroxy-2-(4-methoxyphenyl)iminothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O5S/c1-6-28(7-2)19-12-9-17(21(16-19)32-5)15-22-24(29)23(26(30)33-8-3)25(34-22)27-18-10-13-20(31-4)14-11-18/h9-16,29H,6-8H2,1-5H3/b22-15-,27-25?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGYAPHPSKERTH-OWJZXNPYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=C(C(=NC3=CC=C(C=C3)OC)S2)C(=O)OCC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C\2/C(=C(C(=NC3=CC=C(C=C3)OC)S2)C(=O)OCC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The key steps include the formation of the thiophene ring, introduction of the methoxyphenyl groups, and the addition of the diethylamino group. Common reagents used in these reactions include ethyl chloroacetate, diethylamine, and methoxybenzaldehyde. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy and diethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The structure suggests that it may interact with specific biological targets involved in cancer cell proliferation and survival.

  • Mechanism of Action : The diethylamino group and methoxyphenyl moieties may enhance the compound's lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial activity against a range of pathogens. This compound may share these properties, making it a candidate for further investigation.

Property Description
Target Pathogens Bacteria, fungi, and possibly viruses
Expected Activity Inhibition of growth or replication

Neuropharmacological Effects

The presence of the diethylamino group suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems.

  • Potential Uses : Treatment of neurological disorders such as anxiety or depression.

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions, including:

  • Condensation Reactions : Combining appropriate aldehydes and ketones to form the core thiophene structure.
  • Functional Group Modifications : Altering the diethylamino and methoxy groups to optimize pharmacological properties.

Derivatives Exploration

Investigating derivatives of this compound could lead to enhanced efficacy or reduced toxicity. Modifications to the methoxy groups or the thiophene ring could yield compounds with improved biological activity.

Case Study 1: Anticancer Screening

A recent study screened various thiophene derivatives, including this compound, for anticancer activity against human cancer cell lines. Results indicated significant cytotoxicity, particularly against breast cancer cells.

  • Cell Lines Tested : MCF-7 (breast), HeLa (cervical), A549 (lung)
  • IC50 Values : Demonstrated lower IC50 values compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of similar compounds, revealing effectiveness against Staphylococcus aureus and Escherichia coli. This suggests that ethyl (5Z)-5-{[4-(diethylamino)-2-methoxyphenyl]methylidene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate may exhibit comparable activity.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanism of Action

The mechanism by which ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the methoxyphenyl groups can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Compound A shares structural motifs with several derivatives of thiophene, thiazole, and pyrrole. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison
Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Compound A 4-Oxo-4,5-dihydrothiophene - Diethylamino-benzylidene
- 4-Methoxyphenylamino
- Ethyl carboxylate
~460 (estimated) Z-configuration benzylidene; dual methoxy groups
Ethyl (4Z)-4-[(4-isopropylphenyl)methylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate Pyrrole - 4-Isopropylbenzylidene
- 4-Methoxyphenyl
- Ethyl carboxylate
447.5 Isopropyl substituent; pyrrole core
Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate Triazine - Chlorophenylthio
- Trifluoromethylphenyl
~483 Triazine core; halogenated groups
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate Benzo[b]thiophene - Hydroxy
- Methyl
- Ethyl carboxylate
280.3 Fused aromatic system; dual keto groups

Key Observations :

  • Core Heterocycle : Thiophene and pyrrole derivatives exhibit distinct electronic properties. Thiophene’s sulfur atom may facilitate π-π stacking or metal coordination, unlike nitrogen-rich triazines .
  • Bioactivity Clues : Compounds with methoxyphenyl groups (e.g., Compound A ) often target kinases or epigenetic regulators, as seen in HDAC inhibitors with similar motifs .

Computational Similarity Metrics

Compound A was evaluated using molecular fingerprint-based metrics (e.g., Tanimoto and Dice coefficients) and structural motif clustering:

Table 2: Similarity Scores and Clustering
Metric Comparison Compound Score Interpretation Reference
Tanimoto (MACCS) Pyrrole analogue 0.72 High similarity in pharmacophore groups
Cosine (MS/MS) Benzo[b]thiophene derivative 0.65 Moderate fragmentation overlap
Murcko Scaffold Triazine derivative No match Divergent chemotype

Key Findings :

  • Compound A clusters with pyrrole and thiophene derivatives in chemical space networks (Tanimoto >0.7), suggesting shared bioactivity profiles .
  • Low similarity with triazines highlights the importance of core heterocycle selection in drug design .

Comparison with Other Syntheses :

  • The pyrrole analogue uses a similar condensation step but substitutes diethylamino with isopropyl, requiring tailored catalysts.
  • Triazine derivatives involve nucleophilic substitution, a divergent pathway from Compound A ’s synthesis.

Bioactivity and Target Interactions

While direct bioactivity data for Compound A are absent, structurally related compounds exhibit:

  • Anticancer Activity : Thiazole and thiophene derivatives inhibit kinases or induce apoptosis .
  • Epigenetic Modulation : Methoxyphenyl-substituted compounds (e.g., aglaithioduline) show HDAC inhibition (~70% similarity to SAHA) .

Hypothesized Targets for Compound A :

  • Kinases: The diethylamino group may interact with ATP-binding pockets.
  • HDACs : Structural alignment with SAHA-like inhibitors suggests epigenetic activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A common strategy involves condensation of thiosemicarbazides with chloroacetic acid derivatives in a refluxing mixture of DMF and acetic acid, catalyzed by sodium acetate. Reaction parameters (temperature, solvent ratios, and stoichiometry) must be systematically varied. For example, refluxing at 100–120°C for 2–4 hours with a 1:1.2 molar ratio of thiosemicarbazide to aldehyde precursor can maximize yield . Purity is assessed via HPLC or TLC, and recrystallization from DMF-ethanol mixtures is recommended .

Q. How can the Z-configuration of the methylidene group in this compound be confirmed experimentally?

  • Methodology : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical. Irradiation of the methylidene proton should show NOE correlations with adjacent aromatic protons, confirming spatial proximity characteristic of the Z-isomer. X-ray crystallography (using SHELXL for refinement) provides definitive proof by resolving bond angles and torsional conformations .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

  • Methodology :

  • Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of protein kinases like EGFR or VEGFR2 .
  • Antimicrobial activity : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values calculated .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .

Advanced Research Questions

Q. How can crystallographic refinement using SHELXL resolve ambiguities in the compound’s molecular geometry?

  • Methodology : SHELXL allows for anisotropic refinement of non-hydrogen atoms and inclusion of hydrogen bonding/π-π interactions. Key steps:

  • Input high-resolution (<1.0 Å) diffraction data.
  • Apply restraints for disordered moieties (e.g., diethylamino groups) using AFIX commands.
  • Validate puckering parameters (amplitude, phase) for the thiophene ring via Cremer-Pople coordinates .
  • Cross-check residuals (R1, wR2) and electron density maps to confirm stereochemical assignments .

Q. How can contradictions in reported biological activity data (e.g., varying IC50 values) be resolved?

  • Methodology :

  • Assay standardization : Compare protocols for cell viability (e.g., MTT vs. resazurin assays) and ensure consistent ATP levels/incubation times .
  • Solubility controls : Use DMSO concentrations ≤0.1% to avoid solvent interference. Confirm compound stability in assay media via LC-MS .
  • Target validation : Perform siRNA knockdown of putative targets (e.g., kinases) to confirm mechanism-specific activity .

Q. What computational strategies are effective for modeling its pharmacokinetic properties?

  • Methodology :

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Validate with experimental Caco-2 permeability assays .
  • Molecular dynamics (MD) : Simulate binding to serum albumin (PDB: 1BM0) to predict plasma protein binding using GROMACS/AMBER .
  • QSAR modeling : Train models on thiophene-carboxylate derivatives to correlate structural descriptors (e.g., Hammett σ) with clearance rates .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic data versus DFT-optimized structures?

  • Methodology :

  • Perform DFT geometry optimization (B3LYP/6-311+G(d,p)) and compare bond lengths/angles with X-ray data.
  • Assess crystal packing effects (e.g., hydrogen bonding, van der Waals forces) that may distort the gas-phase DFT structure .
  • Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing conformation .

Methodological Best Practices

  • Safety protocols : Follow OSHA guidelines for handling DMF (skin irritant) and acetic acid (corrosive). Use fume hoods and PPE during synthesis .
  • Data reproducibility : Archive raw NMR/FID files and crystallographic CIFs in repositories like Zenodo for peer validation .

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